molecular formula C15H18N2O4 B112690 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid CAS No. 500770-81-0

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Cat. No. B112690
M. Wt: 290.31 g/mol
InChI Key: QSPUAVCHVGCBGN-LBPRGKRZSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, also known as S-3-Boc-3-CN-propionic acid, is an organic compound with a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. This compound is also used in the synthesis of a variety of compounds, including peptides, amines, and other derivatives.

Scientific Research Applications

Application in Drug Design and Delivery

Field

Pharmacology and Medicinal Chemistry

Summary of Application

Boronic acids and their esters, which share structural similarities with the compound , are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Methods of Application

The application of these compounds in drug design and delivery involves their incorporation into the molecular structure of drugs or drug delivery devices . The specific methods of application would depend on the particular drug or device being designed .

Results or Outcomes

The use of boronic acids and their esters in drug design and delivery has shown promise, but these compounds are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Application in Green Chemistry

Field

Organic Chemistry

Summary of Application

A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method is considered green due to its use of ethanol, a renewable resource, as the solvent .

Methods of Application

The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

Results or Outcomes

The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

Application in Chemical Transformations

Field

Biochemistry

Summary of Application

The tert-butyl group, which is present in the compound , has unique reactivity patterns that are highlighted by summarising characteristic applications . It has relevance in nature and its implication in biosynthetic and biodegradation pathways .

Methods of Application

The specific methods of application would depend on the particular biosynthetic or biodegradation pathway being studied .

Results or Outcomes

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Application in Synthesis of Substituted Phenols

Summary of Application

A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method is considered green due to its use of ethanol, a renewable resource, as the solvent .

Methods of Application

The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

Results or Outcomes

The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

properties

IUPAC Name

(3S)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUAVCHVGCBGN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426707
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

CAS RN

500770-81-0
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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